molecular formula C9H18N2O2 B12948292 tert-Butyl (((1S,2R)-2-aminocyclopropyl)methyl)carbamate

tert-Butyl (((1S,2R)-2-aminocyclopropyl)methyl)carbamate

Cat. No.: B12948292
M. Wt: 186.25 g/mol
InChI Key: GJMNXRGGCJFUCQ-NKWVEPMBSA-N
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Description

tert-Butyl (((1S,2R)-2-aminocyclopropyl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopropyl ring bearing an amino group

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

tert-butyl N-[[(1S,2R)-2-aminocyclopropyl]methyl]carbamate

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-6-4-7(6)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m0/s1

InChI Key

GJMNXRGGCJFUCQ-NKWVEPMBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@H]1N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((1S,2R)-2-aminocyclopropyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropylamine derivative under controlled conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((1S,2R)-2-aminocyclopropyl)methyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carbamate group results in the formation of primary amines .

Scientific Research Applications

tert-Butyl (((1S,2R)-2-aminocyclopropyl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (((1S,2R)-2-aminocyclopropyl)methyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, potentially inhibiting their function. The carbamate moiety can also interact with enzymes, leading to modifications in their activity. These interactions can affect various biochemical pathways, making the compound useful in research applications .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl [(1S,2R)-2-aminocyclohexyl]carbamate
  • tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
  • tert-Butyl carbamate

Uniqueness

tert-Butyl (((1S,2R)-2-aminocyclopropyl)methyl)carbamate is unique due to its specific structural features, such as the presence of a cyclopropyl ring and an amino group.

Biological Activity

tert-Butyl (((1S,2R)-2-aminocyclopropyl)methyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H18N2O2C_9H_{18}N_2O_2, with a molecular weight of approximately 186.25 g/mol. The compound features a tert-butyl group attached to a carbamate functional group linked with a cyclopropyl moiety containing an amino substituent. This structure allows for diverse chemical interactions, making it a candidate for various biological applications.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a role in epigenetic regulation and is implicated in various cancers .
  • Modulation of Receptor Activity : Its structural characteristics suggest that it could interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems and offering therapeutic avenues for neurological disorders.
  • Antiparasitic Activity : Preliminary studies suggest that derivatives of this compound may serve as precursors for insecticides, indicating potential antiparasitic properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Enzyme Inhibition : A study published in 2012 explored cyclopropylamine derivatives as LSD1 inhibitors. The findings indicated that modifications to the cyclopropyl moiety could enhance inhibitory activity, suggesting that this compound might be a promising candidate for further development .
  • Insecticidal Applications : Research has shown that compounds similar to this compound have been effective as insecticides. These compounds are often synthesized as analogs to established insecticides like Thiacloprid and Imidacloprid, which are known for their efficacy against agricultural pests.

Comparative Analysis

To understand the unique properties of this compound, it can be compared with related compounds based on their structural features and biological activities:

Compound NameMolecular FormulaUnique Features
Tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamateC10H20N2O2C_{10}H_{20}N_{2}O_{2}Contains an amino group instead of a hydroxymethyl group, affecting reactivity.
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamateC10H19NO3C_{10}H_{19}NO_{3}Similar structure but lacks methyl substitution on the carbamate nitrogen.
N-Boc-1-Aminocyclopropane methanolC9H17NO3C_{9}H_{17}NO_{3}Features a Boc protecting group; useful in synthetic applications but differs in stability.

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